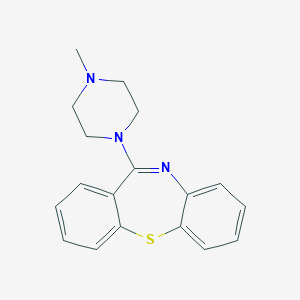

DIBENZO(b,f)(1,4)THIAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

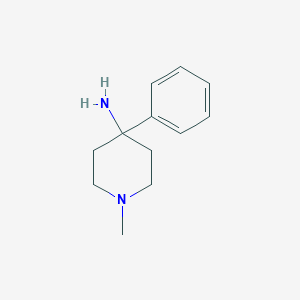

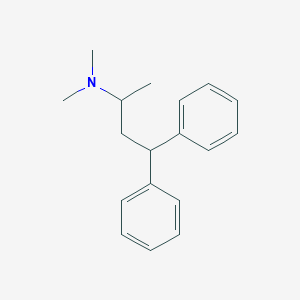

“DIBENZO(b,f)(1,4)THIAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)-” is a compound with the molecular weight of 368.33 . It is also known as 11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride . This compound is a metabolite of Quetiapine, a Benzothiazepine with mixed serotonin and dopamine receptor antagonistic properties used as an antipsychotic .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H17N3S.2ClH/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)21-15;;/h1-8,18H,9-12H2;2*1H . This indicates the presence of 17 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, 1 sulfur atom, and 2 chlorine atoms in the molecule.Applications De Recherche Scientifique

Green Synthesis Approaches

A notable advancement in the field involves the development of a green synthesis process for a derivative of this compound, aiming for high efficiency and purity with minimal environmental impact. The method utilizes water as a solvent and employs inorganic bases, demonstrating a conversion rate of 99.9% without producing any impurities, highlighting the potential for sustainable production processes in pharmaceutical chemistry (Mahale et al., 2008).

Radiolabeling for Research

The synthesis of carbon-14 labeled analogs of this compound, specifically designed for research purposes, illustrates the compound's utility in pharmacokinetic studies and drug metabolism research. This work provides valuable insights into the distribution, metabolism, and excretion (DME) studies of pharmaceuticals (Saadatjoo et al., 2016).

Impurity Control in Drug Synthesis

Research has also focused on refining the synthesis process to produce Quetiapine hemifumarate, a medication derived from this compound, with minimal potential impurities. This process is crucial for ensuring the safety and efficacy of the drug, highlighting the importance of chemical engineering in pharmaceutical development (Niphade et al., 2009).

Antimicrobial Properties

Investigations into the antimicrobial properties of dibenzo[b,f][1,4]thiazepine derivatives have shown significant activity against both gram-positive and gram-negative bacteria. This research opens new pathways for the development of novel antibacterial agents, emphasizing the compound's versatility beyond its psychiatric applications (Tailor et al., 2014).

Catalytic Enantioselective Synthesis

The development of highly enantioselective synthesis methods for derivatives of this compound, utilizing iridium-catalyzed hydrogenation, represents a significant advancement in the field of asymmetric synthesis. This technique provides access to optically active pharmaceutical intermediates, underlining the importance of catalysis in medicinal chemistry (Guo et al., 2013).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H317, H319, and H335. The precautionary statements are P261, P280, P305, P351, and P338 . This suggests that it may be harmful by inhalation, in contact with skin, and if swallowed .

Propriétés

IUPAC Name |

6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzothiazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3S/c1-20-10-12-21(13-11-20)18-14-6-2-4-8-16(14)22-17-9-5-3-7-15(17)19-18/h2-9H,10-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMINLHQDVFHIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173465 |

Source

|

| Record name | Dibenzo(b,f)(1,4)thiazepine, 11-(4-methyl-1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DIBENZO(b,f)(1,4)THIAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)- | |

CAS RN |

1977-09-9 |

Source

|

| Record name | Dibenzo(b,f)(1,4)thiazepine, 11-(4-methyl-1-piperazinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(b,f)(1,4)thiazepine, 11-(4-methyl-1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B110184.png)